Boc-Asp-OFm (CAS 129046-87-3), chemically designated as N-alpha-Boc-L-aspartic acid alpha-9-fluorenylmethyl ester, is a highly specialized, orthogonally protected amino acid building block. Unlike standard backbone-coupling derivatives, this compound features a free beta-carboxyl (side chain) and an OFm-protected alpha-carboxyl. This inverted protection scheme is engineered specifically for solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry. By allowing the aspartic acid residue to be anchored to a solid support via its side chain, Boc-Asp-OFm enables the elongation of the peptide backbone from the alpha-amino group. The OFm (9-fluorenylmethyl) ester provides critical stability against the acidic conditions used for Boc deprotection, while remaining selectively cleavable under mild basic conditions, making it an indispensable precursor for the on-resin synthesis of head-to-tail cyclic peptides and complex branched architectures [1].
Substituting Boc-Asp-OFm with its structural isomer Boc-Asp(OFm)-OH (CAS 117014-32-1) or alternative alpha-esters like Boc-Asp-OtBu fundamentally disrupts orthogonal synthesis strategies. If a buyer mistakenly procures Boc-Asp(OFm)-OH, the free alpha-carboxyl forces standard backbone elongation, completely preventing the side-chain resin anchoring required for on-resin cyclization. Conversely, if Boc-Asp-OtBu is utilized for side-chain anchoring, the alpha-carboxyl tert-butyl (OtBu) ester will be prematurely cleaved by the trifluoroacetic acid (TFA) repeatedly applied during standard Boc deprotection cycles. This premature unmasking leads to catastrophic branching or premature cyclization during chain assembly. Boc-Asp-OFm is strictly required because its OFm group provides absolute resistance to TFA while remaining cleanly cleavable by piperidine, ensuring the alpha-carboxyl is only exposed exactly when macrocyclization is desired [1].
During Boc-based SPPS, the growing peptide chain is repeatedly exposed to 50% TFA/DCM to remove the N-terminal Boc group. For side-chain anchored aspartic acid, the alpha-carboxyl must survive these cycles. Boc-Asp-OFm exhibits near-total stability under these harsh acidic conditions, whereas the common alternative Boc-Asp-OtBu is rapidly deprotected, ruining the synthesis sequence [1].
| Evidence Dimension | Alpha-carboxyl protecting group half-life in 50% TFA/DCM |
| Target Compound Data | > 24 hours (OFm ester remains intact) |
| Comparator Or Baseline | Boc-Asp-OtBu (< 5 minutes half-life) |
| Quantified Difference | Orders of magnitude higher acidic stability |
| Conditions | Standard Boc-deprotection conditions (50% Trifluoroacetic acid in Dichloromethane at ambient temperature) |
Procuring the OFm-protected variant is mandatory to prevent premature alpha-carboxyl exposure and unwanted branching during long Boc-SPPS sequences.
To achieve head-to-tail cyclization while the peptide remains anchored to the resin, the alpha-carboxyl must be selectively unmasked without cleaving the peptide-resin bond. The OFm group on Boc-Asp-OFm is rapidly cleaved by mild base, unlike benzyl esters which require harsh anhydrous HF that simultaneously cleaves the peptide from the resin [1].
| Evidence Dimension | Conditions required for selective alpha-carboxyl deprotection |
| Target Compound Data | 20% Piperidine in DMF (10-30 mins, leaves resin bond intact) |
| Comparator Or Baseline | Boc-Asp-OBzl (Requires anhydrous HF at 0°C, which cleaves the resin anchor) |
| Quantified Difference | Enables on-resin cyclization vs. forces solution-phase cyclization |
| Conditions | On-resin selective deprotection prior to macrocyclization |
Allows buyers to perform pseudodilution-driven on-resin cyclization, avoiding the massive yield losses associated with solution-phase cyclization.
By utilizing Boc-Asp-OFm for side-chain attachment and subsequent on-resin cyclization, the synthesis of cyclic pentapeptides (such as RGD-based mixtures) benefits from the pseudo-dilution effect of the solid support. This approach significantly suppresses intermolecular oligomerization compared to classical solution-phase cyclization of fully deprotected linear precursors [1].
| Evidence Dimension | Macrocyclization efficiency and final cyclic peptide yield |
| Target Compound Data | High efficiency via on-resin pseudo-dilution (typically 40-60% crude yield) |
| Comparator Or Baseline | Solution-phase cyclization of linear precursors (typically <20% yield due to oligomerization) |
| Quantified Difference | 2x to 3x improvement in target cyclic peptide yield |
| Conditions | Synthesis of cyclo(Pro-Xxx-Lys-Arg-Gly-Asp) libraries |
Dramatically improves the return on investment for peptide library generation by minimizing material loss to oligomeric byproducts.
Boc-Asp-OFm is the premier choice for synthesizing head-to-tail cyclic peptides using Boc-SPPS. By anchoring the beta-carboxyl to a PAM or MBHA resin, chemists can assemble the linear sequence, remove the N-terminal Boc and C-terminal OFm groups orthogonally, and execute cyclization directly on the resin. This leverages the pseudo-dilution effect to prevent oligomerization, making it highly efficient for cyclic RGD libraries and constrained peptidomimetics [1].
For industrial workflows requiring branched peptides or dendrimeric structures, this compound serves as an ideal branching focal point. The side-chain attachment leaves the alpha-carboxyl temporarily masked by the OFm group. Once the primary chain is completed, the OFm group is selectively removed with piperidine, allowing a secondary peptide chain to be grown orthogonally from the alpha-carboxyl without affecting the rest of the molecule [1].
In drug discovery programs where target binding requires rigidified peptide scaffolds, Boc-Asp-OFm enables the high-yield production of constrained analogs. Because it is fully compatible with the harsh acidic conditions of Boc chemistry—often preferred over Fmoc chemistry for sequences prone to severe aggregation—it ensures reliable manufacturability of complex constrained therapeutics [1].